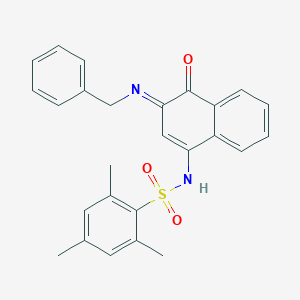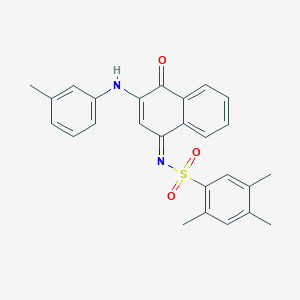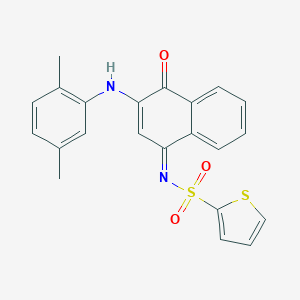![molecular formula C24H29NO4S B281393 4-methoxy-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281393.png)
4-methoxy-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide, also known as TAK-285, is a small molecule inhibitor of human epidermal growth factor receptor 2 (HER2) kinase. HER2 is a transmembrane receptor tyrosine kinase that plays a crucial role in the development and progression of various types of cancer, including breast, ovarian, and gastric cancer. HER2 overexpression and activation are associated with increased tumor cell proliferation, survival, and metastasis. Therefore, HER2 has emerged as an attractive therapeutic target for cancer treatment.
Mecanismo De Acción
4-methoxy-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide binds to the ATP-binding site of the HER2 kinase domain, preventing the transfer of phosphate groups to downstream signaling molecules, such as AKT and ERK. This results in the inhibition of cell proliferation and survival, as well as the induction of apoptosis in HER2-overexpressing cancer cells.
Biochemical and Physiological Effects
4-methoxy-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has been shown to inhibit HER2 kinase activity with an IC50 value of around 17 nM, which is much lower than that of other HER2 inhibitors, such as lapatinib and neratinib. 4-methoxy-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide also exhibits high selectivity for HER2 over other HER family members, such as EGFR and HER3.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methoxy-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has several advantages as a research tool, including its high potency and selectivity for HER2, its manageable safety profile, and its availability as a commercial product. However, 4-methoxy-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide also has some limitations, such as its relatively low solubility in aqueous solutions, its potential off-target effects, and its limited efficacy in some HER2-positive cancer cell lines.
Direcciones Futuras
There are several future directions for the development and application of 4-methoxy-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide. First, further studies are needed to elucidate the molecular mechanisms of 4-methoxy-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide resistance and to identify biomarkers that can predict the response to 4-methoxy-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide treatment. Second, combination therapy strategies using 4-methoxy-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide and other targeted agents or immune checkpoint inhibitors should be explored to enhance the anti-tumor efficacy and overcome resistance. Third, the potential of 4-methoxy-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide for the treatment of other HER2-positive cancers, such as gastric and ovarian cancer, should be investigated. Fourth, the development of more potent and selective HER2 inhibitors based on the 4-methoxy-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide scaffold should be pursued to overcome the limitations of current HER2-targeted therapies.
In conclusion, 4-methoxy-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a promising small molecule inhibitor of HER2 kinase with significant anti-tumor activity in preclinical and clinical settings. Further research is needed to fully understand its mechanism of action, optimize its therapeutic efficacy, and expand its clinical applications.
Métodos De Síntesis
The synthesis of 4-methoxy-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide involves several steps, including the preparation of the dibenzo[b,d]furan intermediate, the sulfonamide formation, and the tert-pentyl group introduction. The detailed synthetic route and reaction conditions have been reported in the literature. The overall yield of 4-methoxy-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is around 10-15%, and the purity is >99%.
Aplicaciones Científicas De Investigación
4-methoxy-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has been extensively studied in preclinical and clinical settings for its potential as a cancer therapeutic agent. In vitro studies have shown that 4-methoxy-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide selectively inhibits HER2 kinase activity and downstream signaling pathways, leading to the inhibition of tumor cell growth and survival. In vivo studies using xenograft mouse models have also demonstrated the anti-tumor efficacy of 4-methoxy-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide, either as a single agent or in combination with other chemotherapeutic agents.
Clinical trials have been conducted to evaluate the safety and efficacy of 4-methoxy-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide in patients with HER2-positive advanced or metastatic breast cancer. Results from phase I and II trials have shown that 4-methoxy-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has a manageable safety profile and significant anti-tumor activity, with an overall response rate of around 30%.
Propiedades
Fórmula molecular |
C24H29NO4S |
|---|---|
Peso molecular |
427.6 g/mol |
Nombre IUPAC |
4-methoxy-N-[8-(2-methylbutan-2-yl)-6,7,8,9-tetrahydrodibenzofuran-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C24H29NO4S/c1-5-24(2,3)16-6-12-22-20(14-16)21-15-17(7-13-23(21)29-22)25-30(26,27)19-10-8-18(28-4)9-11-19/h7-11,13,15-16,25H,5-6,12,14H2,1-4H3 |
Clave InChI |
JJMQQBVJXJKAJY-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)OC |
SMILES canónico |
CCC(C)(C)C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-ethoxy-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B281311.png)





![N-[(1Z)-3-[(5-chloro-2-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]-4-ethoxybenzenesulfonamide](/img/structure/B281320.png)


![Methyl 4-[(4-{[(4-methoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281325.png)
![Methyl 4-[(4-{[(4-ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281326.png)

![4-({4-[(2-Naphthylsulfonyl)imino]-1-oxo-1,4-dihydro-2-naphthalenyl}amino)benzoic acid](/img/structure/B281330.png)
![4-[(4-{[(4-Ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoic acid](/img/structure/B281331.png)